[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: is a complex organophosphorus compound It is characterized by its unique structure, which includes a pyrimidine ring, a thiol group, and multiple phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-keto ester and urea under acidic conditions.
Introduction of the Thiol Group: The thiol group is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with a thiol reagent.
Glycosylation: The pyrimidine derivative is then glycosylated using a protected ribose derivative under Lewis acid catalysis to form the nucleoside.
Phosphorylation: The final step involves the phosphorylation of the nucleoside using phosphoryl chloride and subsequent hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, sulfides.
Substitution: Phosphate esters, phosphoramidates.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms, particularly those involving phosphorylation and dephosphorylation. It is also used in the study of nucleotide metabolism and signaling pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the treatment of diseases involving dysregulated phosphorylation.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with enzymes and other proteins. The compound can act as a substrate or inhibitor of kinases and phosphatases, enzymes that regulate phosphorylation states in cells. By modulating these enzymes, the compound can influence various cellular processes, including signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells, similar in its phosphate groups but different in its base and sugar components.
Thymidine Triphosphate (TTP): Another nucleotide triphosphate, differing in its base (thymine) and lacking the thiol group.
Cytidine Triphosphate (CTP): Similar in structure but with a cytosine base and no thiol group.
Uniqueness
The uniqueness of [3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate lies in its combination of a thiol group and multiple phosphate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C9H15N2O14P3S |
---|---|
Molecular Weight |
500.21 g/mol |
IUPAC Name |
[[3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3S/c12-6-4(3-22-27(18,19)25-28(20,21)24-26(15,16)17)23-8(7(6)13)11-2-1-5(29)10-9(11)14/h1-2,4,6-8,12-13H,3H2,(H,18,19)(H,20,21)(H,10,14,29)(H2,15,16,17) |
InChI Key |
GKVHYBAWZAYQDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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